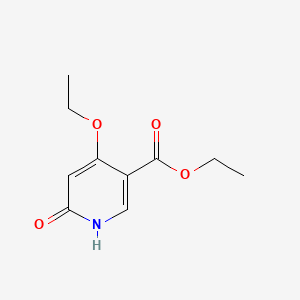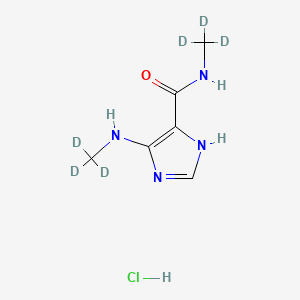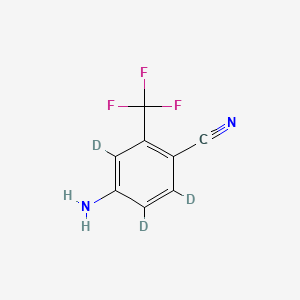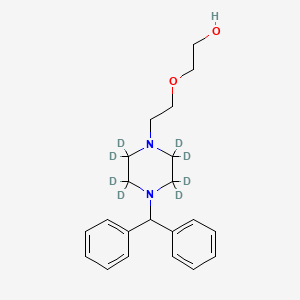
1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4” is a biochemical used for proteomics research . Its molecular formula is C9H5D4NO3 and it has a molecular weight of 183.2 .
Molecular Structure Analysis
The molecular structure of “1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4” is represented by the formula C9H5D4NO3 . For more detailed structural information, you may need to refer to specialized databases or resources.Chemical Reactions Analysis
A study mentions the use of “1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4” in the analysis of urinary biomarkers related to the metabolic activation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in smokers . This suggests that the compound may undergo metabolic reactions in the body, but the specific chemical reactions aren’t detailed.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4” include its molecular formula (C9H5D4NO3) and molecular weight (183.2) . For more detailed properties like melting point, boiling point, and density, you may need to refer to specialized chemical databases .Wissenschaftliche Forschungsanwendungen
Human Urinary Carcinogen Metabolites and Tobacco Research Research on human urinary carcinogen metabolites, including compounds like 1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4, has been pivotal in understanding the link between tobacco use and cancer. These compounds serve as biomarkers for assessing exposure to tobacco smoke and evaluating the risks associated with cancer. Particularly, derivatives of NNK, a tobacco-specific nitrosamine, have been extensively studied for their role in tobacco-related carcinogenesis. The development and application of sensitive assays to detect these metabolites have significantly advanced our understanding of tobacco-induced cancer risk, highlighting the importance of these compounds in cancer research and public health efforts to reduce tobacco use and its associated harms (Hecht, 2002).
Biocatalyst Inhibition by Carboxylic Acids in Biorenewable Chemical Production In the context of producing biorenewable chemicals, carboxylic acids, including compounds structurally related to 1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4, have been studied for their inhibitory effects on microbial biocatalysts. Understanding how these acids impact microbes like Escherichia coli and Saccharomyces cerevisiae is crucial for developing strategies to enhance microbial tolerance and efficiency in bio-based chemical production. This research aids in the engineering of robust microbial strains capable of high-yield production of carboxylic acids and other valuable chemicals from renewable resources, contributing to the sustainability of the chemical industry (Jarboe, Royce, & Liu, 2013).
Extraction of Carboxylic Acids Using Organic Solvents and Supercritical Fluids Studies on the extraction of carboxylic acids from aqueous solutions have explored the use of organic solvents and supercritical fluids, with implications for the separation and purification of compounds like 1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4. These methods are particularly relevant for separating carboxylic acids from fermentation broths in biotechnological production processes. The research emphasizes the environmental and efficiency advantages of using supercritical CO2 and other solvents for carboxylic acid recovery, supporting the development of cleaner and more sustainable industrial processes (Djas & Henczka, 2018).
Organic Acid Vapors and Corrosion of Metals The study of the effects of carboxylic acid vapors, including those related to 1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4, on metal corrosion provides insights into the challenges and solutions for protecting metals in environments contaminated with organic acids. Such research is valuable for industries where metal components are exposed to acidic conditions, informing strategies to mitigate corrosion and extend the lifespan of metal-based structures and machinery (Bastidas & La Iglesia, 2007).
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors in the body, influencing a range of biochemical processes .
Mode of Action
It’s likely that the compound interacts with its targets in a manner similar to other structurally related compounds, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence a variety of metabolic pathways, including those involved in the synthesis and degradation of certain biomolecules .
Pharmacokinetics
These properties would determine the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The effects would likely depend on the specific biochemical pathways and cellular processes that the compound influences .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can impact how “1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4” interacts with its targets and exerts its effects .
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "3-Pyridylacetic acid-d4", "Butanone", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Dissolve 3-Pyridylacetic acid-d4 in a mixture of butanone and sodium hydroxide.", "Step 2: Heat the mixture under reflux for several hours.", "Step 3: Allow the mixture to cool and then acidify with hydrochloric acid.", "Step 4: Extract the product with ethyl acetate and wash with water.", "Step 5: Dry the organic layer over sodium sulfate and evaporate the solvent.", "Step 6: Purify the product by recrystallization from a suitable solvent." ] } | |
CAS-Nummer |
1623019-52-2 |
Produktname |
1-(3-Pyridyl)-1-butanone-4-carboxylic Acid-d4 |
Molekularformel |
C9H9NO3 |
Molekulargewicht |
183.199 |
IUPAC-Name |
4-oxo-4-(2,4,5,6-tetradeuteriopyridin-3-yl)butanoic acid |
InChI |
InChI=1S/C9H9NO3/c11-8(3-4-9(12)13)7-2-1-5-10-6-7/h1-2,5-6H,3-4H2,(H,12,13)/i1D,2D,5D,6D |
InChI-Schlüssel |
JGSUNMCABQUBOY-NMRLXUNGSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)CCC(=O)O |
Synonyme |
4-Oxo-4-(3-pyridyl)butyric Acid-d4; γ-Oxo-3-pyridinebutanoic Acid-d4; 4-(3-Pyridyl)-4-oxobutyric Acid-d4; 4-Oxo-4-(3-pyridyl)butanoic Acid-d4; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[(3-Methyl-2-butanyl)sulfanyl]pyridine 1-oxide](/img/structure/B589910.png)


![5-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B589915.png)


